Xyl-p-phos, (R)-
Overview
Description
Xyl-p-phos, ®-, also known as ®-4,4’-bis[bis(3,5-dimethylphenyl)phosphino]-2,2’,6,6’-tetramethoxy-3,3’-bipyridine, is a chiral diphosphine ligand. It is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions. The compound is known for its high enantioselectivity and efficiency in various catalytic processes, making it a valuable tool in organic synthesis and industrial applications .
Mechanism of Action
Target of Action
The primary targets of Xyl-p-phos, ®- are the Rhodium (Rh) and Iridium (Ir) catalysts used in asymmetric hydrogenation . These catalysts play a crucial role in the enantioselective hydrogenation of α-dehydroamino acid esters and quinolines .
Mode of Action
Xyl-p-phos, ®- interacts with its targets, the Rh and Ir catalysts, to facilitate the asymmetric hydrogenation process . The addition of certain amounts of alkali ions (Li+, Na+ or K+), which could be selectively recognized and effectively complexed by the crown ethers on the chiral Xyl-p-phos, ®-, leads to an enhancement in enantioselectivity .
Biochemical Pathways
The biochemical pathways affected by Xyl-p-phos, ®- involve the asymmetric hydrogenation of α-dehydroamino acid esters and quinolines . The downstream effects include the production of high yields with excellent enantioselectivities .
Result of Action
The result of the action of Xyl-p-phos, ®- is the high yield and excellent enantioselectivity (90–99% ee) in the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid esters and Ir-catalyzed asymmetric hydrogenation of quinolines .
Action Environment
The action of Xyl-p-phos, ®- is influenced by environmental factors such as the presence of alkali ions. The addition of certain amounts of alkali ions (Li+, Na+ or K+), which could be selectively recognized and effectively complexed by the crown ethers on the chiral Xyl-p-phos, ®-, leads to an enhancement in enantioselectivity .
Biochemical Analysis
Biochemical Properties
Xyl-p-phos, ®- plays a significant role in biochemical reactions, particularly in asymmetric hydrogenation . It interacts with enzymes such as Rhodium (Rh) and Iridium (Ir) catalysts, facilitating the hydrogenation process . The nature of these interactions involves the formation of metal-ligand complexes that enable the asymmetric hydrogenation .
Cellular Effects
The cellular effects of Xyl-p-phos, ®- are primarily observed in its influence on biochemical reactions within cells. By facilitating asymmetric hydrogenation, Xyl-p-phos, ®- can influence cell signaling pathways and gene expression related to these biochemical processes
Molecular Mechanism
At the molecular level, Xyl-p-phos, ®- exerts its effects through binding interactions with biomolecules, specifically Rh and Ir catalysts . This binding enables the catalysts to facilitate the hydrogenation of specific substrates, leading to changes in their molecular structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xyl-p-phos, ®- have been observed to enhance the enantioselectivity of hydrogenation reactions
Metabolic Pathways
Xyl-p-phos, ®- is involved in the metabolic pathway of asymmetric hydrogenation . It interacts with Rh and Ir enzymes, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xyl-p-phos, ®- involves several steps. Initially, 2,6-dimethoxypyridine undergoes bromination at low temperatures (-40 to -30°C) in carbon tetrachloride to yield a brominated intermediate. This intermediate is then subjected to regioselective lithiation at the para-position using lithium diisopropylamide at -78°C in tetrahydrofuran. The lithiated intermediate is subsequently treated with chlorodiarylphosphine to produce the desired diphosphine ligand .
Industrial Production Methods: Industrial production of Xyl-p-phos, ®- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Xyl-p-phos, ®- undergoes various types of reactions, including:
Hydrogenation: It is used in the asymmetric hydrogenation of α-dehydroamino acid esters and quinolines.
Hydrosilylation: The compound is involved in the hydrosilylation of pyridyl ketones.
C-C Bond Formation: It facilitates carbon-carbon bond formation in various organic transformations
Common Reagents and Conditions:
Hydrogenation: Typically involves rhodium or iridium catalysts under hydrogen gas at elevated pressures and temperatures.
Hydrosilylation: Uses copper fluoride as a catalyst in the presence of silanes.
C-C Bond Formation: Employs palladium or nickel catalysts under mild to moderate conditions
Major Products Formed:
Hydrogenation: Produces enantioselective hydrogenated products with high enantiomeric excess.
Hydrosilylation: Yields silylated products with high regioselectivity.
C-C Bond Formation: Results in various carbon-carbon coupled products, depending on the substrates used
Scientific Research Applications
Xyl-p-phos, ®- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals and agrochemicals.
Biology: Facilitates the study of enzyme mimetics and biomolecular interactions.
Medicine: Aids in the development of chiral drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals, polymers, and advanced materials
Comparison with Similar Compounds
BINAP: A widely used chiral diphosphine ligand with high enantioselectivity in asymmetric hydrogenation.
BIPHEMP: Known for its effectiveness in various asymmetric transformations.
MeO-BIPHEP: Exhibits high catalytic activity and enantioselectivity in hydrogenation reactions.
Uniqueness of Xyl-p-phos, ®-: Xyl-p-phos, ®- stands out due to its unique combination of steric and electronic properties, which can be fine-tuned by modifying the substituents on the phosphine groups. This tunability allows for enhanced enantioselectivity and reactivity in a wide range of catalytic processes .
Properties
IUPAC Name |
[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTHAKOHBMETRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50N2O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442905-33-1, 443347-10-2 | |
Record name | Xyl-p-phos, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442905331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyl-p-phos, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443347102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYL-P-PHOS, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A4EO1493Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | XYL-P-PHOS, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PCW56063 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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